N-[3-(4-chlorophenyl)isoxazol-5-yl]benzamide
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Overview
Description
N-[3-(4-chlorophenyl)isoxazol-5-yl]benzamide is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including their roles as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chlorophenyl)isoxazol-5-yl]benzamide typically involves the formation of the isoxazole ring followed by the introduction of the benzamide group. One common method for synthesizing isoxazole derivatives is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs eco-friendly and efficient synthetic strategies. For example, microwave-assisted synthesis has been used to achieve high yields of isoxazole compounds under mild conditions. This method involves the use of a catalyst, such as copper (I) iodide, and a base, such as triethylamine, in a solvent like dimethylformamide (DMF) .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chlorophenyl)isoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or the benzamide group.
Substitution: Substitution reactions can introduce different substituents on the isoxazole ring or the benzamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents like DMF or tetrahydrofuran (THF) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Isoxazole derivatives, including N-[3-(4-chlorophenyl)isoxazol-5-yl]benzamide, have shown promise as therapeutic agents for treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of N-[3-(4-chlorophenyl)isoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, isoxazole derivatives have been shown to inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
N-[3-(4-chlorophenyl)isoxazol-5-yl]benzamide can be compared with other isoxazole derivatives to highlight its uniqueness. Similar compounds include:
N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea: Known for its FLT3 inhibitory activity in acute myeloid leukemia.
3,5-disubstituted isoxazoles: These compounds have been studied for their analgesic and anti-inflammatory properties.
Compared to these compounds, this compound may exhibit different biological activities or improved efficacy in certain applications, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H11ClN2O2 |
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Molecular Weight |
298.72 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-8-6-11(7-9-13)14-10-15(21-19-14)18-16(20)12-4-2-1-3-5-12/h1-10H,(H,18,20) |
InChI Key |
MLWSLCYWVAACCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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